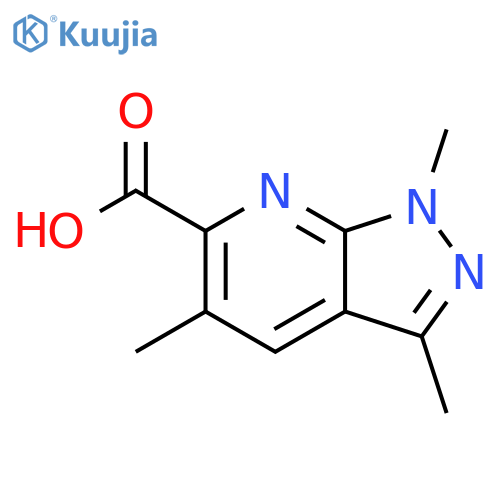Cas no 2060004-91-1 (1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid)

2060004-91-1 structure
商品名:1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid
CAS番号:2060004-91-1
MF:C10H11N3O2
メガワット:205.213241815567
MDL:MFCD30345280
CID:5239195
PubChem ID:125424717
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid, 1,3,5-trimethyl-
- 1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid
-
- MDL: MFCD30345280
- インチ: 1S/C10H11N3O2/c1-5-4-7-6(2)12-13(3)9(7)11-8(5)10(14)15/h4H,1-3H3,(H,14,15)
- InChIKey: MNGBCAWPKWWQNC-UHFFFAOYSA-N
- ほほえんだ: C12N(C)N=C(C)C1=CC(C)=C(C(O)=O)N=2
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310796-0.25g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.25g |
$683.0 | 2023-09-05 | ||
| Enamine | EN300-310796-0.05g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.05g |
$624.0 | 2023-09-05 | ||
| Ambeed | A1091115-1g |
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 95% | 1g |
$541.0 | 2024-07-28 | |
| Enamine | EN300-310796-1g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 1g |
$743.0 | 2023-09-05 | ||
| Enamine | EN300-310796-0.1g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 0.1g |
$653.0 | 2023-09-05 | ||
| Enamine | EN300-310796-10.0g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 10.0g |
$3191.0 | 2023-02-26 | ||
| Enamine | EN300-310796-5g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 5g |
$2152.0 | 2023-09-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074557-1g |
1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 95% | 1g |
¥3717.0 | 2023-03-11 | |
| Enamine | EN300-310796-1.0g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-310796-10g |
1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
2060004-91-1 | 10g |
$3191.0 | 2023-09-05 |
1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
2060004-91-1 (1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2060004-91-1)1,3,5-trimethyl-1H-pyrazolo3,4-bpyridine-6-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):487.0